Cas no 1666-86-0 (Pyrimidine, 2,4,6-triphenyl-)

Pyrimidine, 2,4,6-triphenyl- Chemical and Physical Properties
Names and Identifiers
-
- Pyrimidine, 2,4,6-triphenyl-
- 2,4,6-triphenylpyrimidine
- DTXSID40360897
- AKOS024325772
- A898779
- SCHEMBL438540
- SB58057
- AC-907/25005358
- MFCD00234940
- BAA66686
- 1666-86-0
-
- MDL: MFCD00234940
- Inchi: InChI=1S/C22H16N2/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)24-22(23-20)19-14-8-3-9-15-19/h1-16H
- InChI Key: SZKWMQWGJPCXOF-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Computed Properties
- Exact Mass: 308.13148
- Monoisotopic Mass: 308.131348519g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 338
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.2
- Topological Polar Surface Area: 25.8Ų
Experimental Properties
- Density: 1.134±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 190.0-190.5 ºC (methanol )
- Solubility: Insuluble (5.2E-4 g/L) (25 ºC),
- PSA: 25.78
Pyrimidine, 2,4,6-triphenyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB491205-1 g |
2,4,6-Triphenylpyrimidine |
1666-86-0 | 1g |
€340.00 | 2023-04-20 | ||
A2B Chem LLC | AA89025-50mg |
2,4,6-Triphenylpyrimidine |
1666-86-0 | 95% | 50mg |
$268.00 | 2024-04-20 | |
Ambeed | A131142-1g |
2,4,6-Triphenylpyrimidine |
1666-86-0 | 97% | 1g |
$823.0 | 2024-08-03 | |
Ambeed | A131142-250mg |
2,4,6-Triphenylpyrimidine |
1666-86-0 | 97% | 250mg |
$295.0 | 2024-08-03 | |
Chemenu | CM507625-1g |
2,4,6-Triphenylpyrimidine |
1666-86-0 | 97% | 1g |
$191 | 2023-02-02 | |
A2B Chem LLC | AA89025-10mg |
2,4,6-Triphenylpyrimidine |
1666-86-0 | 95% | 10mg |
$225.00 | 2024-04-20 | |
abcr | AB491205-1g |
2,4,6-Triphenylpyrimidine; . |
1666-86-0 | 1g |
€340.00 | 2025-02-14 | ||
Ambeed | A131142-100mg |
2,4,6-Triphenylpyrimidine |
1666-86-0 | 97% | 100mg |
$174.0 | 2024-08-03 | |
A2B Chem LLC | AA89025-100mg |
2,4,6-Triphenylpyrimidine |
1666-86-0 | 95% | 100mg |
$298.00 | 2024-04-20 | |
A2B Chem LLC | AA89025-20mg |
2,4,6-Triphenylpyrimidine |
1666-86-0 | 95% | 20mg |
$237.00 | 2024-04-20 |
Pyrimidine, 2,4,6-triphenyl- Related Literature
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Alexander M. Polgar,Shine H. Huang,Zachary M. Hudson Polym. Chem. 2022 13 3892
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R. M. Anker,A. H. Cook J. Chem. Soc. 1941 323
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Jinshan Liu,Jiatian Zhuo,Qi Tan,Min Zhou,Lin Ma,Min Zhang Org. Biomol. Chem. 2023 21 3411
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Qing Zhang,Yaxiong Wang,Sung Joon Yoon,Won Jae Chung,Shaofeng Ye,Runda Guo,Panpan Leng,Shuaiqiang Sun,Jun Yeob Lee,Lei Wang J. Mater. Chem. C 2020 8 1864
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5. Iminyls. Part 3. Formation of triaryl-pyridines and -pyrimidines from aryl-β-arylvinyliminylsAlexander R. Forrester,Melvyn Gill,Ronald H. Thomson J. Chem. Soc. Perkin Trans. 1 1979 616
Additional information on Pyrimidine, 2,4,6-triphenyl-
Pyrimidine, 2,4,6-Triphenyl - CAS No. 1666-86-0
The compound Pyrimidine, 2,4,6-Triphenyl (CAS No. 1666-86-0) is a heterocyclic aromatic compound with a pyrimidine core substituted by three phenyl groups at the 2, 4, and 6 positions. This structure imparts unique electronic and photophysical properties to the molecule, making it a subject of interest in various fields of chemistry and materials science. The compound is also referred to as Triphenylpyrimidine, and its properties have been extensively studied in recent years due to its potential applications in organic electronics and optoelectronic devices.
Triphenylpyrimidine exhibits a planar molecular geometry due to the aromaticity of both the pyrimidine ring and the phenyl substituents. This planarity enhances its ability to form ordered assemblies in solid-state systems, which is advantageous for applications in thin-film transistor (TFT) devices and organic light-emitting diodes (OLEDs). Recent studies have demonstrated that Triphenylpyrimidine can serve as a building block for constructing π-conjugated systems with tailored electronic properties. For instance, researchers have incorporated this compound into donor-acceptor frameworks to achieve efficient charge transport and separation in organic photovoltaic (OPV) materials.
The synthesis of Triphenylpyrimidine typically involves multi-step reactions that include nucleophilic substitution or coupling reactions. One common approach is the condensation of amines with carbonyl compounds followed by cyclization to form the pyrimidine ring. The substitution of phenyl groups can be achieved through Friedel-Crafts alkylation or other aromatic substitution methods. Recent advancements in catalytic systems have enabled more efficient and selective syntheses of Triphenylpyrimidine, reducing production costs and improving yield.
In terms of optical properties, Triphenylpyrimidine exhibits strong absorption in the ultraviolet-visible spectrum due to its extended π-conjugation system. This makes it a promising candidate for applications in fluorescence sensing and bioimaging. A study published in *Nature Communications* demonstrated that Triphenylpyrimidine derivatives can act as fluorescent probes for detecting metal ions in aqueous solutions with high sensitivity and selectivity.
The thermal stability of Triphenylpyrimidine is another key attribute that has been explored for high-performance materials. Its high decomposition temperature allows it to be used in high-temperature applications such as thermally stable polymers or advanced composites. Recent research has focused on incorporating Triphenylpyrimidine into polymer matrices to enhance their thermal and mechanical properties while maintaining optical transparency.
Moreover, Triphenylpyrimidine has shown potential in the field of drug delivery due to its ability to form inclusion complexes with guest molecules. This property has been exploited to develop drug carriers with controlled release profiles. A study published in *Advanced Materials* highlighted the use of Triphenylpyrimidine as a scaffold for designing stimuli-responsive drug delivery systems that release therapeutic agents under specific environmental conditions.
In conclusion, Pyrimidine, 2,4,6-Triphenyl (CAS No. 1666-86-0) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure provides opportunities for innovation in materials science, electronics, and biotechnology. As research continues to uncover new functionalities and applications for this compound, it is expected to play an increasingly important role in advancing modern technologies.
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